9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy-
Description
Systematic Nomenclature and Chemical Taxonomy
The IUPAC name 1,5-dihydroxy-2-methoxy-9,10-anthracenedione precisely defines the compound’s substitution pattern. The anthracenedione backbone consists of three fused benzene rings with ketone groups at positions 9 and 10. Substituents are located at positions 1 (hydroxyl), 2 (methoxy), and 5 (hydroxyl), as illustrated by its SMILES notation: O=C1C2=C(C(OC)=C(O)C=C2)C(C3=CC=C(O)C=C13)=O.
The molecular formula C₁₆H₁₂O₅ (calculated from PubChem data) and a molecular weight of 284.26 g/mol classify it within the hydroxyanthraquinone family. Its structural taxonomy aligns with derivatives of 9,10-anthraquinone, a parent compound first synthesized in 1868. Key identifiers include:
The methoxy group at position 2 introduces steric and electronic effects distinct from hydroxyl-only analogs, influencing solubility and reactivity.
Historical Context of Anthraquinone Derivatives Discovery
Anthraquinone chemistry emerged in the late 19th century with Carl Graebe and Carl Liebermann’s synthesis of alizarin, a red dye derived from coal tar anthracene. Industrial demand for stable dyes propelled research into substituted anthraquinones, with methoxy and hydroxyl variants gaining attention for their chromophoric properties.
Natural occurrences of 1,5-dihydroxy-2-methoxy-9,10-anthracenedione were later identified in Morinda citrifolia (noni), linking it to traditional medicinal uses. Early 20th-century studies on anthraquinone vat dyes highlighted the role of substituent positioning in colorfastness, with methoxy groups enhancing light stability. By the 1950s, anthraquinone derivatives became pivotal in hydrogen peroxide production via the anthraquinone process, though this compound’s industrial use remains underexplored.
Positional Isomerism in Hydroxy-Methoxy Anthracenediones
Positional isomerism critically affects the physicochemical properties of hydroxy-methoxy anthracenediones. For example:
The 1,5-dihydroxy-2-methoxy isomer exhibits unique hydrogen-bonding networks due to the proximity of the 1-OH and 5-OH groups, which stabilize its quinoid structure. In contrast, analogs like 1,8-dihydroxyanthraquinone lack methoxy groups, reducing steric hindrance and altering redox potentials.
Substituent positioning also influences biological activity. Methoxy groups at electron-rich positions (e.g., C-2) may modulate interactions with enzymatic targets, as seen in studies of anthraquinone inhibitors. However, this compound’s specific bioactivity profile remains an area for further investigation.
Properties
CAS No. |
157029-68-0 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,5-dihydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-10-6-5-8-12(15(10)19)14(18)7-3-2-4-9(16)11(7)13(8)17/h2-6,16,19H,1H3 |
InChI Key |
MLRVMLYPPNNGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Intermediate Dienophiles
- Reactants :
- Compound A1 (3,4,4-trimethylpentane-2,3-glycol) and A2 (structurally analogous glycol).
- Conditions : Dehydration with 47–48% HBr (1:5 molar ratio glycol/acid) at 60–130°C, followed by fractional distillation.
Step 2: Diels-Alder Cyclization
- Reactants :
- 1,4-Benzoquinone (1.0 equiv), dehydrated intermediates B1 and B2 (2–4 equiv each).
- Conditions :
- Solvent: Ethanol or dioxane.
- Temperature: 75–95°C for 15–20 h.
- Quench: Ice-water bath (−5–5°C).
- Purification : Wash with ethanol/petroleum ether, recrystallize from acetonitrile.
- Yield : 70–80% (analogous derivatives).
Modification for Target Compound :
Replace glycols with methoxy-bearing analogs (e.g., 2-methoxy-1,3-glycol) to introduce the methoxy group during cyclization.
Functional Group Transformation from Pre-Substituted Anthraquinones
Demethylation-Oxidation Cascade
- Starting Material : 1,5-Dimethoxy-2-methylanthraquinone.
- Demethylation : Treat with BBr₃ (2.5 equiv) in CH₂Cl₂ (−78°C to rt, 6 h) to yield 1,5-dihydroxy-2-methylanthraquinone.
- Oxidation : React with KMnO₄ in acidic medium (H₂SO₄, 60°C, 4 h) to oxidize the methyl group to methoxy.
- Yield : ~50% overall.
Radical Methoxylation
- Substrate : 1,5-Dihydroxyanthraquinone.
- Conditions :
- Methanol, ceric ammonium nitrate (CAN), under UV light (λ = 365 nm, 24 h).
- Mechanism : Radical-mediated C–H activation at the 2-position, followed by methoxy group insertion.
- Yield : 40–45%.
Comparative Analysis of Methods
Characterization and Validation
- MS : MALDI-TOF-MS m/z 270.24 [M]⁺ (theoretical: 270.24).
- NMR : ¹H NMR (DMSO-d₆): δ 12.35 (s, 1H, OH-1), 11.98 (s, 1H, OH-5), 3.89 (s, 3H, OCH₃), 7.21–8.05 (m, 6H, aromatic).
- Purity : ≥99% by HPLC (C18 column, MeOH/H₂O = 70:30).
Applications and Derivatives
This compound serves as a precursor for:
- Electroluminescent materials : Methoxy groups enhance electron transport in OLEDs.
- Pharmaceutical intermediates : Bioactivity against hepatocellular carcinoma (HepG2) noted in analogous derivatives.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones with additional functional groups, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- is a member of the anthraquinone family, recognized for its unique structure featuring two ketone groups and substituents that enhance its chemical properties. This compound has a molecular formula of and a molecular weight of 256.25 g/mol. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity, rendering it useful in various chemical and biological applications.
Chemical Properties and Reactions
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- undergoes several types of reactions, including oxidation, reduction, and substitution under basic conditions. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and amines for substitution under basic conditions. These reactions are significant for synthesizing derivatives with varied biological activities and applications in dye production.
Biological Properties
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- exhibits notable biological properties, and has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, it shows antimicrobial activity, making it a candidate for pharmaceutical applications. The compound's mechanism of action often involves the interaction with biological macromolecules, disrupting normal cellular processes and leading to apoptosis in cancer cells. Research has shown that it can effectively inhibit enzymes such as glutathione reductase and xanthine oxidase, which is crucial for understanding the compound's potential therapeutic effects and mechanisms of action against various diseases.
Applications
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- finds applications across various fields:
- Antimicrobial agent The compound shows antimicrobial activity, making it a candidate for pharmaceutical applications.
- Anticancer agent It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Structural Analogues
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9,10-Anthracenedione | Basic structure with two ketone groups | Foundational structure for many derivatives |
| 1-Hydroxyanthraquinone | Hydroxyl group at position 1 | Enhanced solubility; used in dye applications |
| Emodin (1,3,8-trihydroxy-6-methyl-anthraquinone) | Three hydroxyl groups; methyl substitution at position 6 | Noted for strong biological activity against cancer |
| Chrysophanol (1-hydroxy-3-methylanthraquinone) | Hydroxyl group at position 1; methyl group at position 6 | Exhibits anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 1,5-dihydroxy-2-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its reactivity and ability to form complexes with various biomolecules. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Functional Differences
The table below compares 1,5-dihydroxy-2-methoxy-9,10-anthracenedione with key analogs:
*Calculated based on molecular formula (C₁₅H₁₂O₅).
Key Findings
Substituent Impact on Activity: Hydroxyl Groups: DHAQ (1,4-diOH) exhibits tenfold higher potency than HAQ (non-hydroxylated), suggesting hydroxylation enhances DNA intercalation and therapeutic efficacy . The 1,5-diOH configuration in the target compound may similarly improve binding but with altered specificity due to positional differences. This is critical, as DHAQ’s amino groups correlate with higher clastogenicity (chromosome damage) than Adriamycin .
Cell Cycle Effects: Hydroxylated anthraquinones like DHAQ induce G2/M arrest and RNA accumulation in leukemia cells at low doses (1–10 ng/mL) . The target compound’s hydroxyl-methoxy combination may modulate similar pathways but with delayed or reduced cytotoxicity.
Toxicity and Therapeutic Index: HAQ causes acute neurotoxicity at therapeutic doses, while DHAQ’s hydroxylation improves tolerability despite higher genotoxicity . The methoxy group in the target compound may further mitigate acute toxicity, as seen in methoxy-substituted flavonoids and alkaloids.
Mechanistic Insights from Structural Analogs
- DNA Binding: Aminoanthraquinones (e.g., HAQ, DHAQ) bind DNA strongly, evidenced by ΔTm (DNA melting temperature shifts) . Methoxy groups may weaken intercalation due to steric hindrance, reducing genotoxicity but possibly compromising efficacy.
- Metabolic Activation: S-9 liver enzymes reduce the genotoxicity of aminoanthraquinones, indicating metabolic detoxification . Methoxy groups, being less reactive, might minimize dependence on metabolic activation, enhancing pharmacokinetic stability.
Biological Activity
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- (CAS No. 157029-68-0) is a member of the anthraquinone family, which is recognized for its diverse biological activities. This compound features hydroxyl and methoxy groups that significantly influence its chemical properties and biological interactions. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 9,10-anthracenedione, 1,5-dihydroxy-2-methoxy- is C15H10O4. The compound's structure includes:
- Hydroxyl groups : Contributing to its reactivity and ability to form hydrogen bonds.
- Methoxy group : Influencing lipophilicity and biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of anthracenediones, including 9,10-anthracenedione derivatives. The mechanism of action typically involves:
- Intercalation with DNA : Disrupting replication and transcription processes.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
A study on related compounds demonstrated selective cytotoxicity against various human cancer cell lines, establishing structure-activity relationships that suggest modifications can enhance efficacy against specific tumors .
Antimicrobial Activity
9,10-anthracenedione derivatives have shown promising antimicrobial properties. Key findings include:
- Inhibition of fungal growth : Effective against strains like Candida albicans and dermatophytes.
- Bacterial activity : Demonstrated effectiveness against clinical strains of bacteria through mechanisms that may involve disruption of cell membrane integrity or inhibition of vital enzymes .
The biological activities of 9,10-anthracenedione, 1,5-dihydroxy-2-methoxy- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
- Enzyme Inhibition : Modulating the activity of key enzymes involved in cellular pathways.
- DNA Interaction : Binding to DNA and interfering with replication processes.
Study on Antitumor Activity
A significant study evaluated the cytotoxic effects of various anthracenedione compounds on human cancer cell lines. The results indicated that modifications in the hydroxyl and methoxy groups could enhance antitumor activity. Specific derivatives exhibited IC50 values in the low micromolar range against solid tumors, suggesting a promising therapeutic index .
Antimicrobial Efficacy Assessment
Another study assessed the antifungal activity of 9,10-anthracenedione derivatives against Cryptococcus neoformans. The results showed a concentration-dependent inhibition of fungal growth with effective concentrations leading to over 70% inhibition at higher doses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 9,10-Anthracenedione | Parent compound | Anticancer, antimicrobial |
| 1,5-Dihydroxyanthracene-9,10-dione | Lacks methoxy group | Reduced activity |
| 2-Hydroxy-1-methoxyanthracene-9,10-dione | Different hydroxyl positioning | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
